Cas no 902265-07-0 (7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one)
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-2-methyl-
- 7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
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- MDL: MFCD21877653
- Inchi: 1S/C11H11FO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3
- InChI Key: BLVCCKNVRDAYLW-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC(F)=C2)CCC1C
Computed Properties
- Exact Mass: 178.079393132g/mol
- Monoisotopic Mass: 178.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-331490-0.05g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95.0% | 0.05g |
$245.0 | 2025-03-18 | |
| Enamine | EN300-331490-0.1g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95.0% | 0.1g |
$366.0 | 2025-03-18 | |
| Enamine | EN300-331490-0.25g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95.0% | 0.25g |
$524.0 | 2025-03-18 | |
| Enamine | EN300-331490-0.5g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95.0% | 0.5g |
$824.0 | 2025-03-18 | |
| Enamine | EN300-331490-1.0g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
| Enamine | EN300-331490-2.5g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
| Enamine | EN300-331490-5.0g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
| Enamine | EN300-331490-10.0g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
| Enamine | EN300-331490-1g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95% | 1g |
$1057.0 | 2023-09-04 | |
| Enamine | EN300-331490-5g |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
902265-07-0 | 95% | 5g |
$3065.0 | 2023-09-04 |
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Comprehensive Overview of 7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 902265-07-0)
7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one, with the CAS number 902265-07-0, is a fluorinated organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of tetralone derivatives, which are known for their versatile applications in medicinal chemistry and material science. The presence of a fluoro substituent at the 7-position and a methyl group at the 2-position enhances its reactivity and potential biological activity, making it a valuable intermediate in synthetic pathways.
In recent years, the demand for fluorinated compounds like 7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one has surged due to their unique properties. Fluorination often improves a molecule's metabolic stability, lipophilicity, and bioavailability, which are critical factors in drug development. Researchers are particularly interested in exploring its potential as a building block for central nervous system (CNS) therapeutics, given the structural similarity to other bioactive tetralones. Additionally, its synthetic versatility allows for modifications that can lead to novel compounds with enhanced efficacy.
The compound's molecular structure and physicochemical properties have been extensively studied to understand its behavior in various environments. For instance, the ketone functional group at the 1-position makes it amenable to further chemical transformations, such as reductions or nucleophilic additions. This flexibility is why 7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is frequently discussed in forums and publications focusing on organic synthesis and drug discovery. Its CAS registry number (902265-07-0) is often searched in databases like SciFinder and Reaxys, highlighting its relevance in academic and industrial settings.
From an SEO perspective, queries such as "7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one synthesis" or "CAS 902265-07-0 applications" are trending among chemists and researchers. These searches reflect the growing interest in fluorinated intermediates and their role in advancing green chemistry initiatives. Moreover, the compound's potential in catalysis and material science aligns with the broader scientific community's focus on sustainable and efficient chemical processes.
In conclusion, 7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 902265-07-0) represents a promising candidate for diverse applications, from pharmaceuticals to advanced materials. Its structural features and reactivity profile make it a subject of ongoing research, with potential breakthroughs on the horizon. As the scientific community continues to explore its capabilities, this compound is likely to remain a hot topic in both academic and industrial circles.
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